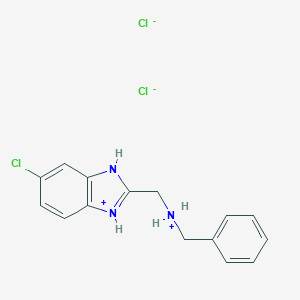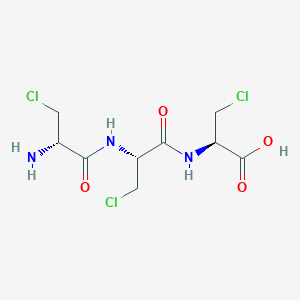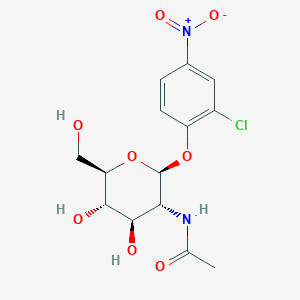
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide, also known as Boc-Pro-Gly-Ala-OMe, is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is not fully understood. However, studies have shown that the peptide can interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. The peptide has also been found to exhibit anticancer properties, inducing cell death in cancer cells. Additionally, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Advantages and Limitations for Lab Experiments
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, the peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, the limitations of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe. One area of interest is the development of new drug delivery systems using the peptide. Additionally, further investigation is needed to fully understand the mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe and its potential applications in various disease states. Finally, the peptide's potential toxicity needs to be further investigated to ensure its safety for use in humans.
In conclusion, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. The peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications in various disease states.
Synthesis Methods
The synthesis of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe involves the coupling of protected amino acids using a solid-phase peptide synthesis method. The process involves the use of a resin-bound protected amino acid, which is activated by a coupling reagent and deprotected to allow for the coupling of the next amino acid. The process is repeated until the desired peptide sequence is obtained.
Scientific Research Applications
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The peptide has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
CAS RN |
103137-94-6 |
|---|---|
Product Name |
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Molecular Formula |
C24H28ClN5O3 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[2-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O5/c1-10(17-5)13(22)19-12(21)9-18-14(23)11-7-6-8-20(11)15(24)25-16(2,3)4/h10-11,17H,6-9H2,1-5H3,(H,18,23)(H,19,21,22)/t10-,11-/m0/s1 |
InChI Key |
SSXPCLRKGWODAY-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
synonyms |
BPGAM N-t-Boc-Pro-Gly-Ala-NHCH3 N-tert-butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)

